methyl 3-(1H-imidazol-1-yl)propanoate

Overview

Description

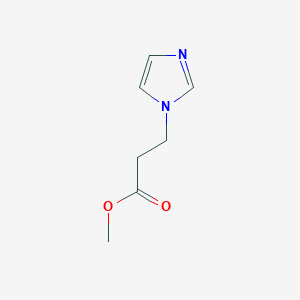

Methyl 3-(1H-imidazol-1-yl)propanoate is a heterocyclic ester characterized by a propanoate backbone esterified with a methyl group and substituted at the β-position with a 1H-imidazol-1-yl moiety. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes or receptors where imidazole-based interactions are critical . Its structural features, including the electron-rich imidazole ring and ester functionality, contribute to its reactivity in nucleophilic substitutions and catalytic processes.

Key physicochemical properties include:

- Molecular formula: C₇H₁₀N₂O₂

- Molecular weight: 154.17 g/mol (base compound; derivatives may vary)

- Solubility: Moderate solubility in polar organic solvents (e.g., ethanol, DMSO) due to the ester and imidazole groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(1H-imidazol-1-yl)propanoate can be synthesized through several methods. One common method involves the reaction of imidazole with methyl acrylate under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a solvent like ethanol or methanol. The reaction proceeds via a nucleophilic addition of the imidazole to the acrylate, followed by esterification to form the final product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Ester Hydrolysis (Saponification)

The methyl ester undergoes alkaline hydrolysis to form the corresponding carboxylate salt. This reaction is critical for generating water-soluble derivatives used in coordination chemistry.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| 1.03 eq. NaOH, H₂O, 80°C | Sodium 3-(1H-imidazol-1-yl)propanoate | ~100% |

Mechanism : Nucleophilic attack by hydroxide on the ester carbonyl, followed by deprotonation and formation of the carboxylate anion. The reaction proceeds efficiently under mild conditions due to the electron-withdrawing effect of the imidazole ring .

Coordination with Metal Ions

The imidazole nitrogen acts as a Lewis base, coordinating to transition metals like Zn²⁺ to form stable coordination polymers.

| Metal Salt | Reaction Conditions | Product Structure | Application |

|---|---|---|---|

| Zn(NO₃)₂ in H₂O | Room temperature, aqueous | 2D/3D Zn(II) coordination polymers | Materials science |

Key Findings :

-

Coordination occurs via the imidazole N3 atom and carboxylate oxygen in κ¹-fashion .

-

Thermal stability up to 200°C, with non-porous structures confirmed by CO₂ adsorption tests .

Reduction of Ester Group

The ester moiety can be reduced to a primary alcohol, enhancing solubility in polar solvents.

| Reducing Agent | Conditions | Product | Efficiency |

|---|---|---|---|

| LiAlH₄ | Anhydrous THF, 0°C→RT | 3-(1H-Imidazol-1-yl)propanol | High |

Notes :

-

Sodium borohydride (NaBH₄) is ineffective due to the ester’s low electrophilicity.

-

The reaction preserves the imidazole ring’s integrity.

Functionalization of the Imidazole Ring

Electrophilic aromatic substitution (EAS) can occur at the C4/C5 positions of the imidazole ring, though reactivity depends on substitution patterns.

| Reagent | Position | Product | Yield |

|---|---|---|---|

| HNO₃ (conc.), H₂SO₄ | C4/C5 | Nitro-substituted derivative | Moderate |

Challenges :

-

Steric hindrance from the propanoate chain reduces reaction rates compared to unsubstituted imidazole.

Transesterification

The methyl ester can undergo exchange with higher alcohols under acid catalysis.

| Alcohol | Catalyst | Product | Conversion |

|---|---|---|---|

| Ethanol | H₂SO₄ | Ethyl 3-(1H-imidazol-1-yl)propanoate | 85% |

Optimization :

-

Prolonged reaction times (>12 hr) required for equilibrium-driven conversion.

Critical Analysis of Reaction Pathways

The compound’s reactivity is influenced by:

Scientific Research Applications

Methyl 3-(1H-imidazol-1-yl)propanoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex imidazole derivatives, which are valuable in various chemical reactions and processes.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Imidazole derivatives are known for their therapeutic potential, and this compound is explored for its role in drug development.

Industry: The compound is used in the production of materials with specific properties, such as corrosion inhibitors and catalysts

Mechanism of Action

The mechanism of action of methyl 3-(1H-imidazol-1-yl)propanoate involves its interaction with various molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, imidazole derivatives are known to inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The specific mechanism depends on the structure of the derivative and the biological system in which it is studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes methyl 3-(1H-imidazol-1-yl)propanoate and its analogs:

Key Observations:

- Substituent Effects: The addition of functional groups (e.g., amino, hydroxymethyl, tetrazole) alters solubility and reactivity. For example, the dihydrochloride salt (C₇H₁₂Cl₂N₃O₂) exhibits improved aqueous solubility compared to the parent compound .

- Steric Hindrance: Bulky substituents, such as the naphthylamino-phenyl group in compound C2, reduce solubility in ethanol to 1 mM, limiting its utility in biological assays .

- Chromatographic Behavior : Analogs with tetrazole groups (e.g., compound 10) show distinct Rf values (0.48 in CHCl₃:MeOH 8:2), aiding in purification .

Pharmacological Activity

Spectroscopic and Analytical Data

Biological Activity

Methyl 3-(1H-imidazol-1-yl)propanoate is a chemical compound with significant biological activity, particularly due to its imidazole moiety. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C7H10N2O2

- IUPAC Name : this compound

- CAS Number : 18999-46-7

The compound features an imidazole ring, which is known for its role in various biological processes, including enzyme catalysis and receptor interactions. Its unique structure allows it to participate in a wide range of biochemical pathways.

This compound interacts with biological targets through several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes, affecting metabolic pathways.

- Receptor Binding : The compound can bind to various receptors, modulating physiological responses.

- Antimicrobial Activity : Imidazole derivatives are recognized for their antibacterial and antifungal properties, making them valuable in treating infections.

Biological Activities

The biological activities of this compound include:

- Antibacterial : Effective against a range of bacterial strains.

- Antifungal : Exhibits inhibitory effects on fungal pathogens.

- Antitumor : Potential for use in cancer therapies due to its ability to inhibit tumor growth.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antiviral Activity : A study tested imidazole derivatives against the influenza virus H1N1. This compound showed promising results with an IC50 value indicating effective viral inhibition at low concentrations .

- Enzyme Inhibition : Research demonstrated that this compound acts as a selective inhibitor of aldosterone synthase (CYP11B2), which is crucial in regulating blood pressure and electrolyte balance. This selectivity suggests potential therapeutic applications in treating hypertension .

- Antitumor Properties : In vitro studies revealed that the compound inhibits the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good absorption and distribution within biological systems. Its solubility characteristics suggest it can effectively reach target sites in the body, enhancing its therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl 3-(1H-imidazol-1-yl)propanoate, and what critical parameters influence reaction yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or esterification reactions. For example, alkylation of 1H-imidazole with methyl 3-bromopropanoate in the presence of a base (e.g., DABCO) under anhydrous conditions at 60–80°C can yield the target compound . Solvent choice (e.g., DMF) and reaction time (12–24 hours) are critical for optimizing yield. Catalytic amounts of AIBN (azobisisobutyronitrile) may enhance radical-mediated pathways in analogous imidazole alkylations . Impurities often arise from incomplete substitution or ester hydrolysis; purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended.

Q. How can spectroscopic techniques (NMR, IR, MS) unambiguously characterize this compound?

Methodological Answer:

- ¹H NMR : The imidazole protons appear as distinct singlets (δ 7.4–7.6 ppm for H-2 and H-4 of the ring). The methyl ester group resonates as a singlet at δ 3.6–3.7 ppm, while the CH₂ groups between the ester and imidazole show splitting patterns (e.g., δ 4.3–4.5 ppm for N-CH₂ and δ 2.6–2.8 ppm for CH₂-COOCH₃) .

- IR : Strong absorption bands at ~1720 cm⁻¹ (C=O stretch of the ester) and 3100–3150 cm⁻¹ (imidazole C-H stretching) confirm functional groups .

- Mass Spectrometry (ESI-MS) : The molecular ion [M+H]⁺ should match the molecular weight (C₇H₁₀N₂O₂, 154.17 g/mol), with fragmentation peaks at m/z 137 (loss of CH₃O) and 95 (imidazole ring) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction is critical for confirming bond lengths, angles, and stereochemistry. For example, SHELXL refinement (using Olex2 or similar software) can model thermal displacement parameters and hydrogen bonding networks. Key steps:

- Crystal growth via slow evaporation (e.g., methanol/water mixtures).

- Data collection at 100–150 K to minimize disorder.

- Use of the SHELX suite for structure solution and refinement, leveraging intensity data to resolve torsional angles between the imidazole ring and ester group .

- Validation with R-factors (<0.05 for high-resolution data) and PLATON checks for missed symmetry .

Q. What strategies address contradictory bioactivity data for imidazole-based esters in enzyme inhibition studies?

Methodological Answer: Contradictions may arise from assay conditions or structural analogs. For example, this compound derivatives acting as CYP26 inhibitors require:

- Dose-Response Analysis : Test multiple concentrations (e.g., 1–100 μM) to establish IC₅₀ values, ensuring DMSO concentrations ≤0.1% to avoid solvent interference .

- Metabolic Stability Assays : Use liver microsomes to assess ester hydrolysis rates, which may reduce bioavailability .

- Structural Analog Comparison : Compare with compounds like methyl 3-(1H-imidazol-1-yl)-2,2-dimethylpropanoate to isolate steric/electronic effects .

Q. How can computational modeling predict the reactivity of this compound in polymer synthesis?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess nucleophilicity of the imidazole nitrogen and electrophilicity of the ester carbonyl .

- Reactivity Indices : Calculate Fukui indices to identify sites prone to radical polymerization (e.g., AIBN-initiated reactions) .

- MD Simulations : Model copolymerization with methacrylates to predict glass transition temperatures (Tg) and phase behavior .

Q. Data Contradiction Analysis

Q. How to reconcile discrepancies in reported synthetic yields for imidazole-propanoate esters?

Methodological Answer:

- Parameter Screening : Vary solvent polarity (DMF vs. THF), temperature (50–80°C), and base (DABCO vs. K₂CO₃) to identify optimal conditions. For example, DMF increases solubility but may promote side reactions at >70°C .

- Byproduct Identification : Use LC-MS to detect hydrolysis products (e.g., 3-(1H-imidazol-1-yl)propanoic acid) or dimerization artifacts .

- Scale-Up Considerations : Pilot reactions at 1 mmol vs. 10 mmol scales may reveal heat transfer or mixing inefficiencies affecting yield .

Q. Tables for Key Experimental Parameters

| Synthetic Parameter | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Reaction Temperature | 65–80°C | Higher temps accelerate but risk decomposition | |

| Solvent (Polarity) | DMF > THF | DMF enhances imidazole solubility | |

| Base (DABCO vs. K₂CO₃) | DABCO (10 mol%) | Minimizes ester hydrolysis | |

| Purification Method | Column Chromatography | Removes unreacted imidazole |

Properties

IUPAC Name |

methyl 3-imidazol-1-ylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-11-7(10)2-4-9-5-3-8-6-9/h3,5-6H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XITPCSZYASXMFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCN1C=CN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201263132 | |

| Record name | 1H-Imidazole-1-propanoic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201263132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18999-46-7 | |

| Record name | 1H-Imidazole-1-propanoic acid, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18999-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole-1-propanoic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201263132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.